Product packaging for 2-(2-Methoxyphenoxy)ethanethioamide(Cat. No.:CAS No. 60759-06-0)

2-(2-Methoxyphenoxy)ethanethioamide

Cat. No.: B3054495
CAS No.: 60759-06-0
M. Wt: 197.26 g/mol
InChI Key: OEYLSPQAVVFYMJ-UHFFFAOYSA-N
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Description

Contextualization within the Class of Thioamide Compounds

Thioamides are a fascinating class of organic compounds that are structural analogs of amides, where the carbonyl oxygen atom is replaced by a sulfur atom. This substitution imparts distinct physicochemical properties to the molecule. Thioamides are recognized as important building blocks in the synthesis of various heterocyclic compounds and have been identified as crucial pharmacophores in numerous biologically active molecules. uni.luojp.govglycomindsynth.commaxwellsci.com

The thioamide functional group is known to influence a molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities. These characteristics are of paramount importance in the design of new therapeutic agents and functional materials. The exploration of thioamides in medicinal chemistry has led to the development of drugs with a variety of applications, highlighting the significance of this chemical class. sigmaaldrich.com

Structural Features and Chemical Significance of the 2-(2-Methoxyphenoxy) Moiety

Compounds containing the 2-(2-methoxyphenoxy)ethyl group, such as 2-(2-Methoxyphenoxy)ethylamine, are known intermediates in the synthesis of pharmacologically important molecules. uni.lu For instance, 2-(2-Methoxyphenoxy)ethylamine hydrochloride is a related compound used in the preparation of Carvedilol, a medication used to treat high blood pressure and heart failure. This connection underscores the potential of the 2-(2-methoxyphenoxy) fragment in the development of bioactive compounds. The study of phenoxy acetic acid derivatives has also revealed that substitutions on the phenoxy ring can significantly impact biological activity, such as selective enzyme inhibition. nih.govsigmaaldrich.com

Overview of Current Research Trajectories and Academic Relevance

Currently, direct and extensive research focusing solely on 2-(2-Methoxyphenoxy)ethanethioamide is limited. Its presence is noted in chemical databases, and it is commercially available, suggesting its use as a building block in organic synthesis. The academic relevance of this compound primarily stems from the broader interest in thioamides and molecules bearing the phenoxy moiety.

The likely synthetic route to this compound involves the thionation of its corresponding amide, 2-(2-Methoxyphenoxy)acetamide. This transformation is a common and well-established method in organic chemistry, often employing reagents such as Lawesson's reagent or phosphorus pentasulfide. The exploration of such synthetic methodologies continues to be an active area of research, with efforts focused on developing milder, more efficient, and environmentally friendly procedures for the synthesis of thioamides. uni.lu

Future research on this compound is anticipated to explore its potential biological activities, drawing inspiration from the known pharmacological profiles of other thioamide-containing compounds. Investigations into its coordination chemistry, material science applications, and role as a synthetic intermediate are also plausible research directions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B3054495 2-(2-Methoxyphenoxy)ethanethioamide CAS No. 60759-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-7-4-2-3-5-8(7)12-6-9(10)13/h2-5H,6H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLSPQAVVFYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640862
Record name (2-Methoxyphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60759-06-0
Record name (2-Methoxyphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Direct Synthesis Pathways for 2-(2-Methoxyphenoxy)ethanethioamide

The primary methods for the direct synthesis of this compound involve converting the carbonyl group of the corresponding amide into a thiocarbonyl group.

Thionation is a key chemical process for forming thioamides. This involves the use of specific reagents to replace an oxygen atom with a sulfur atom in the amide functional group.

Lawesson's reagent is a well-established and effective organosulfur compound for the thionation of amides. nih.govresearchgate.netnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides. nih.govorganic-chemistry.org These ylides then react with the carbonyl group of the precursor, 2-(2-methoxyphenoxy)acetamide, in a concerted cycloaddition to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgunict.it This intermediate subsequently undergoes a cycloreversion, which is the rate-limiting step, to yield the final product, this compound. unict.it The formation of a stable phosphorus-oxygen double bond is the driving force for this transformation. nih.govorganic-chemistry.org

This method is known for its mild conditions and high efficiency, often providing good yields. organic-chemistry.org Reactions are typically conducted in solvents like toluene. nih.gov While effective, the reaction rate can sometimes be low, and achieving regioselectivity can be a challenge when other carbonyl groups are present in the molecule. nih.gov

Table 1: Thionation Reaction Conditions with Lawesson's Reagent

Parameter Condition
Starting Material 2-(2-methoxyphenoxy)acetamide
Reagent Lawesson's Reagent
Solvent Toluene

Besides Lawesson's reagent, other agents can be used for thionation, each with its own advantages and disadvantages. researchgate.net

Phosphorus Pentasulfide (P₄S₁₀): This is a classic thionating agent, but its use often requires harsh reaction conditions, such as high temperatures, and can lead to lower yields and unwanted byproducts. nih.govmdpi.com It must also be handled under anhydrous conditions due to its flammability and hydrolysis in the presence of moisture. nih.gov

Davy's and Heimgartner's Reagents: These are other examples of thionating agents used in organic synthesis. researchgate.net

Willgerodt–Kindler Reaction: This reaction typically involves an arylalkyl ketone, elemental sulfur, and an amine to form a thioamide. chemrxiv.org The scope of this reaction has been expanded to include aldehydes as starting materials. mdpi.comchemrxiv.org

Fluorous Lawesson's Reagent: A fluorous-tagged version of Lawesson's reagent has been developed to simplify product purification. researchgate.net This reagent can be easily removed by fluorous solid-phase extraction. researchgate.net

Table 2: Comparison of Common Thionating Agents

Thionating Agent Advantages Disadvantages
Lawesson's Reagent Mild conditions, good yields organic-chemistry.org Can have low reaction rates nih.gov
Phosphorus Pentasulfide (P₄S₁₀) Readily available Harsh conditions, moisture sensitive nih.govmdpi.com
Willgerodt–Kindler Reaction Uses elemental sulfur Can have low chemoselectivity chemrxiv.org

An alternative synthetic route involves the conversion of a nitrile to a thioamide. The starting material for this process would be 2-(2-methoxyphenoxy)acetonitrile. This transformation can be achieved by reacting the nitrile with hydrogen sulfide (B99878). chemrxiv.org This reaction is often catalyzed by a base. A variation of this, known as the Ritter reaction, can produce thioamides from alkyl halides, which react with a nitrile to form a nitrilium ion intermediate that is subsequently treated with hydrogen sulfide. chemrxiv.org

Thionation Reactions for Thioamide Formation

Synthesis of Key Precursors and Related 2-(2-Methoxyphenoxy) Derivatives

The successful synthesis of the target thioamide is dependent on the efficient preparation of its precursors.

The key precursor, 2-(2-methoxyphenoxy)ethanol (B92500), is synthesized from guaiacol (B22219) (2-methoxyphenol). google.comnih.govusda.gov One common method involves the reaction of guaiacol with 1,2-dichloroethane. google.com Another approach is the reaction of guaiacol with 2-chloroethanol (B45725) in the presence of a base. This Williamson ether synthesis uses a stoichiometric amount of guaiacol to avoid complex extraction procedures. usda.gov The resulting 2-(2-methoxyphenoxy)ethanol can then be further processed. For example, it can be chlorinated to form 2-(2-methoxyphenoxy)chloroethane, which is another important intermediate. google.com

In some synthetic pathways, ethanol (B145695) itself can react with guaiacol at high temperatures, leading to the formation of various ethylated and deoxygenated products, including phenol (B47542) and alkylphenols. aalto.fi

Table 3: List of Compounds

Compound Name
This compound
2-(2-Methoxyphenoxy)acetamide
Lawesson's Reagent
Phosphorus Pentasulfide
2-(2-Methoxyphenoxy)acetonitrile
2-(2-Methoxyphenoxy)ethanol
Guaiacol (2-Methoxyphenol)
2-Chloroethanol
1,2-Dichloroethane
2-(2-Methoxyphenoxy)chloroethane
Davy's Reagents
Heimgartner's Reagents

Advanced Synthetic Techniques and Design Considerations

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and stereochemical control. The synthesis of thioamides, including this compound, can benefit from these advanced considerations.

While the target molecule, this compound, does not possess a stereocenter in its core structure, the principles of stereoselective synthesis are crucial when considering the synthesis of more complex derivatives or analogues that may have chiral centers. For instance, if a chiral center were present on the ethanethioamide side chain, enantioselective methods would be necessary to obtain a single enantiomer.

The stereoselective synthesis of thioamides has been explored in the context of peptide chemistry, where maintaining the stereochemical integrity of amino acid precursors is paramount. nih.govchemrxiv.org For example, the formation of thioamide-containing peptides from amino acids and amino aldehydes in the presence of elemental sulfur and sodium sulfide has been systematically studied. The use of a copper(II) chloride catalyst was found to be essential in preventing racemization by forming a chelate complex. nih.gov

Furthermore, stereoselective transformations of 2-thioamides to 2-thio-3-chloroacrylamides have been reported, demonstrating the potential for controlling stereochemistry in subsequent reactions of thioamide derivatives. thieme-connect.com These highly functionalized acrylamides can undergo enantioselective and diastereoselective oxidation at the sulfur atom. thieme-connect.com Although not directly applicable to the synthesis of the parent this compound, these methods highlight the available tools for creating stereochemically defined analogues.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rsc.org This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. Several green methods for thioamide synthesis have been developed and could be adapted for the preparation of this compound.

One notable green approach is the use of water as a solvent. A method for the synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide as the sulfur source in water has been demonstrated to be practical and efficient. organic-chemistry.orgorganic-chemistry.org Another water-mediated protocol for thioamide synthesis requires no additional energy input, additives, or catalysts, and is scalable. organic-chemistry.orgorganic-chemistry.org

The use of deep eutectic solvents (DESs) as environmentally benign reaction media and catalysts is another promising green strategy. rsc.orgrsc.org For instance, a choline (B1196258) chloride-urea-based DES has been successfully employed for the Willgerodt-Kindler reaction to produce a wide variety of thioamides in good to excellent yields under mild conditions. rsc.orgrsc.org This method avoids the use of toxic organic solvents and additional catalysts. rsc.org

Table of Green Solvents for Thioamide Synthesis

Solvent Key Features Reference
Water Abundant, non-toxic, non-flammable. organic-chemistry.orgorganic-chemistry.orgrhhz.net

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. The development of catalytic protocols for thioamide formation is an active area of research.

The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, traditionally involves the reaction of a ketone with an amine and elemental sulfur at high temperatures. chemrxiv.org Modern variations of this reaction have explored the use of catalysts to improve yields and broaden the substrate scope. For example, a copper-catalyzed decarboxylative thioamidation of cinnamic acids and secondary amines with elemental sulfur has been reported. nih.gov

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have also been employed in the synthesis of thioamides from nitriles. google.com These catalysts facilitate the reaction between the nitrile and an aqueous sulfide solution. Furthermore, iodine has been used as a catalyst for the oxidative dimerization of thioamides in water, using molecular oxygen as the oxidant, which is a green and efficient process. rhhz.net

More recently, ruthenium-based catalysts have been developed for the hydrogenation of thioesters, thiocarbamates, and thioamides. acs.org While this is a reduction reaction, it highlights the potential for metal-catalyzed transformations of thioamides.

Table of Catalytic Systems for Thioamide Synthesis

Catalyst Type Reaction Key Advantages Reference
Copper(II) Chloride Thioamide formation from amino acids Prevents racemization nih.gov
Quaternary Ammonium Salts Thioamide formation from nitriles Phase-transfer catalysis google.com
Iodine Oxidative dimerization of thioamides Green, uses O₂ as oxidant rhhz.net

Reactivity Profiles and Mechanistic Investigations

Reactions of the Thioamide Functional Group

The thioamide group is a unique functional moiety that exhibits a rich and varied reactivity, making it a valuable synthon in organic chemistry. nih.gov Its electronic and structural properties differ significantly from its amide analogue, leading to distinct chemical behaviors.

Nucleophilic and Electrophilic Reactivity of the Thioamide Moiety

The thioamide functional group, –C(=S)NH₂, possesses both nucleophilic and electrophilic character. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophilic center. This is attributed to the lower electronegativity and larger size of sulfur compared to oxygen, which allows for greater polarizability and charge transfer from the nitrogen atom to the sulfur. nih.gov This nucleophilicity is evident in its reactions with various electrophiles.

Conversely, the thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. This dual reactivity makes the thioamide group a versatile building block in synthesis. Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their corresponding amides. nih.gov

Alkylation and Acylation Reactions (e.g., with methyl iodide)

The nucleophilic sulfur atom of the thioamide group readily undergoes alkylation and acylation reactions. A classic example is the reaction with methyl iodide, which serves as a probe for the nucleophilicity of the sulfur. nih.gov In this S-alkylation reaction, the sulfur atom attacks the methyl group of methyl iodide in an SN2 fashion, leading to the formation of a thioimidate salt. This reaction is often the first step in various synthetic transformations of thioamides. researchgate.net

The general mechanism for S-alkylation with methyl iodide is as follows:

The nucleophilic sulfur atom of the thioamide attacks the electrophilic methyl group of methyl iodide.

The iodide ion is displaced, resulting in the formation of a methyl thioimidate cation.

Acylation reactions proceed in a similar manner, with an acylating agent (e.g., an acyl chloride or anhydride) being attacked by the nucleophilic sulfur atom. This results in the formation of an S-acylated intermediate, which can then undergo further reactions.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The thioamide moiety is a key precursor for the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds. These cyclization reactions often exploit the nucleophilicity of the sulfur and nitrogen atoms, as well as the electrophilicity of the thiocarbonyl carbon.

For instance, thioamides can undergo oxidative cyclization to form 1,2,4-thiadiazoles. rsc.orgrsc.org A proposed mechanism involves the formation of a thioamide radical cation, which then dimerizes and subsequently cyclizes with the elimination of a sulfide (B99878) species to yield the stable aromatic thiadiazole ring. rsc.org

Another common cyclization pathway involves the reaction of thioamides with α,β-unsaturated systems or dicarbonyl compounds. For example, the reaction of a thioamide with a dialkyl acetylenedicarboxylate (B1228247) can lead to the formation of 1,3-thiazin-4-one derivatives through a Michael addition followed by an intramolecular cyclization-elimination sequence. researchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netmdma.ch

Reactivity of the 2-(2-Methoxyphenoxy) Substructure

The 2-(2-methoxyphenoxy) portion of the molecule also possesses distinct reactive sites, namely the ether linkages and the aromatic phenyl ring.

Ether Cleavage and Demethylation Reactions (e.g., using Aluminum Triiodide)

The ether linkages in 2-(2-methoxyphenoxy)ethanethioamide, particularly the methyl ether on the phenyl ring, can be cleaved under specific conditions. Strong Lewis acids are particularly effective for this transformation. Aluminum triiodide (AlI₃) is a powerful reagent for the cleavage of ethers, including aryl methyl ethers. mdma.chresearchgate.net

The mechanism of ether cleavage by AlI₃ involves the following steps: researchgate.net

The oxophilic aluminum atom of AlI₃ coordinates to the oxygen atom of the methoxy (B1213986) group, forming a coordination complex.

This coordination weakens the C-O bond and makes the oxygen a better leaving group.

An iodide ion, either from another molecule of AlI₃ or from the solvent, can then act as a nucleophile and attack the methyl group in an SN2 reaction.

This results in the formation of methyl iodide and an aluminum phenoxide species, which upon workup yields the corresponding phenol (B47542).

This demethylation reaction is a useful synthetic tool for unmasking a phenolic hydroxyl group. arkat-usa.orgresearchgate.net AlI₃ is known to cleave aromatic aliphatic ethers more readily than dialkyl ethers. mdma.ch

Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring

The phenyl ring of the 2-(2-methoxyphenoxy) substructure is susceptible to electrophilic aromatic substitution (SEAr) reactions. xmu.edu.cnmasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the methoxy group (-OCH₃) and the 2-thioamidoethoxy group (-OCH₂C(=S)NH₂).

Methoxy group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. The oxygen atom can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.org

2-Thioamidoethoxy group (-OCH₂C(=S)NH₂): The ether oxygen of this substituent is also an ortho, para-director due to its ability to donate a lone pair of electrons to the aromatic ring via resonance.

Given that both substituents direct incoming electrophiles to the ortho and para positions, the substitution pattern will be a result of their combined influence and steric factors. The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, the position between the two substituents may be sterically hindered. Therefore, electrophilic substitution is expected to occur predominantly at the position para to the methoxy group and at the unoccupied ortho position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

Detailed Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically focused on the transformations of this compound are not extensively available in the public scientific literature. However, the reactivity of its core functional groups—the thioamide and the methoxyphenoxy ether—can be understood through established principles of organic chemistry and studies on analogous structures. The thioamide group, in particular, offers a rich landscape for chemical transformations due to the unique properties of the carbon-sulfur double bond. researchgate.net

Specific research identifying and characterizing reaction intermediates in the transformations of this compound has not been reported. Generally, reactions involving thioamides can proceed through various intermediates depending on the reagents and conditions. For instance, in acid-catalyzed hydrolysis, a protonated thioamide species is a key intermediate. acs.org In metal-catalyzed reactions, organometallic complexes where the thioamide is coordinated to the metal center through the sulfur atom are common intermediates. rsc.org For example, studies on gold(III)-promoted hydrolysis of N-cyclohexylthiobenzamide have shown the formation of S-amide-gold(III) ion adducts as initial intermediates. rsc.org

In the context of potential transformations, the following hypothetical intermediates could be considered:

Reaction TypePotential Intermediates of this compound
Acid-Catalyzed HydrolysisProtonated thioamide, Thioimidate
Base-Catalyzed HydrolysisThioenolate
OxidationSulfine, Sulfene
Metal-Catalyzed CouplingPalladium-thioamide complex

This table represents potential, unverified intermediates based on general thioamide reactivity.

A kinetic analysis of the reaction pathways for this compound is not documented in available research. Kinetic studies on related thioamides have been performed in various contexts. For instance, the kinetics of thioamide hydrolysis have been investigated, revealing that they are generally more resistant to hydrolysis than their corresponding amides. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of metal catalysts. rsc.org

Kinetic resolution studies have also been conducted on unsymmetrical thioamides through palladium-catalyzed C(sp³)-H arylation, demonstrating the potential for enantioselective transformations. researchgate.net Such studies provide insights into the energy barriers and reaction rates of specific steps, but this data is not available for this compound.

There are no published reports of radical trapping experiments involving this compound. Such experiments are typically employed to detect the presence of free-radical intermediates in a reaction mechanism. In these experiments, a "radical trap" species is added to the reaction mixture to intercept any transient radical species, forming a stable adduct that can be identified. The absence of such studies indicates that the known or anticipated reactions of this compound likely proceed through ionic or concerted pathways rather than radical mechanisms.

Computational and experimental studies to determine the transition states and energy profiles of reactions involving this compound are not available. Understanding these aspects is crucial for elucidating reaction mechanisms and predicting reactivity. For related thioamide transformations, Density Functional Theory (DFT) studies have been used to provide insight into reaction chemoselectivity and to rationalize the observed outcomes, for example, in the transamidation of thioamides. nih.gov Such computational approaches could theoretically be applied to this compound to model its reaction pathways, but this work has not been published.

Degradation Chemistry and Product Identification

The degradation of this compound has not been the specific subject of published research. However, its degradation can be inferred from the known chemistry of its constituent functional groups: the thioamide and the aryl ether linkage.

Specific investigations into the hydrolytic degradation pathways of this compound are not found in the literature. Generally, thioamides can undergo hydrolysis to yield the corresponding carboxylic acid amide, in this case, 2-(2-methoxyphenoxy)acetamide. nih.gov This transformation involves the replacement of the sulfur atom with an oxygen atom. The reaction can be catalyzed by acid or base, although thioamides are notably more stable towards hydrolysis than their amide counterparts. nih.gov

The degradation can also involve the cleavage of the ether bond. The C-O bond in phenoxy ethers can be cleaved under certain conditions, such as through photoredox catalysis or in the presence of strong acids or bases at elevated temperatures. acs.orgchemrxiv.org

The potential hydrolytic degradation products are outlined below:

Degradation PathwayPotential Products
Thioamide Hydrolysis2-(2-Methoxyphenoxy)acetamide, Hydrogen Sulfide
Ether CleavageGuaiacol (B22219), 2-Hydroxyethanethioamide

This table represents potential, unverified degradation products based on the general chemistry of the functional groups.

Analysis of Oxidative Degradation Mechanisms

The thioamide functional group is known to be susceptible to oxidation, primarily at the electron-rich sulfur atom. asm.org This reactivity suggests that the oxidative degradation of this compound would likely be initiated at this site.

The generally accepted mechanism for thioamide oxidation involves a two-step oxygenation process, often mediated by enzymatic systems like monooxygenases or by chemical oxidants. asm.orgnih.govethz.ch

Formation of the S-oxide: The initial step is the oxidation of the thiocarbonyl sulfur to form a thioamide S-oxide (a sulfoxide). This intermediate is more reactive than the parent thioamide. asm.orgnih.gov

Formation of the S,S-dioxide: Further oxidation of the S-oxide leads to the formation of a highly unstable and reactive thioamide S,S-dioxide (a sulfone). asm.orgethz.ch Due to their high reactivity, these S,S-dioxides are typically not isolated. ethz.ch

Hydrolysis or Elimination: The unstable S,S-dioxide intermediate is prone to subsequent reactions. It can undergo hydrolysis to yield the corresponding amide, 2-(2-Methoxyphenoxy)acetamide, and release the sulfur as an oxidized species like sulfite (B76179) or sulfate. asm.orgnih.gov Alternatively, the intermediate can undergo an elimination reaction to form a nitrile, 2-(2-Methoxyphenoxy)acetonitrile. asm.orgethz.ch

Under photocatalytic conditions, aromatic thioamides have been shown to undergo oxidative cyclization to form 1,2,4-thiadiazole (B1232254) derivatives. rsc.org While this compound is not a simple aromatic thioamide, the potential for such cyclization reactions under specific oxidative environments cannot be entirely ruled out.

Characterization of Thermal Degradation Processes

Specific studies on the thermal degradation of this compound are not available. However, general chemical principles suggest that the thioamide and ether linkages would be the most likely sites of thermal decomposition. Thioamides possess a weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides, suggesting they may have lower thermal stability. nih.gov

In the absence of oxygen (pyrolysis), the molecule could potentially undergo fragmentation. Cleavage of the ether bond is a common thermal degradation pathway for aromatic ethers, which could lead to the formation of guaiacol (2-methoxyphenol) and other rearrangement products. The thioamide group itself might decompose to a nitrile and hydrogen sulfide.

In the presence of oxygen (thermo-oxidative degradation), the processes would be significantly more complex, combining the oxidative pathways described in section 3.4.2 with thermal fragmentation. Thermo-oxidative degradation often proceeds through radical mechanisms, which could lead to a wide array of smaller, volatile products. fao.org

Identification and Characterization of Degradation Products

Based on the potential oxidative and thermal degradation pathways, a number of degradation products can be hypothesized for this compound. The primary products would likely arise from the transformation of the thioamide functional group and the cleavage of the ether linkage.

Table 1: Potential Degradation Products of this compound

Potential Degradation Product Chemical Formula Molecular Weight ( g/mol ) Likely Degradation Pathway
This compound S-oxideC₉H₁₁NO₃S213.25Oxidative
2-(2-Methoxyphenoxy)acetamideC₉H₁₁NO₃181.19Oxidative
2-(2-Methoxyphenoxy)acetonitrileC₉H₉NO₂163.17Oxidative
Guaiacol (2-Methoxyphenol)C₇H₈O₂124.14Thermal/Thermo-oxidative
2-HydroxybenzenethioacetamideC₈H₉NO₂S183.23Thermal/Thermo-oxidative (demethylation)

These hypothesized products would require analytical confirmation through techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for separation and identification based on mass-to-charge ratio and fragmentation patterns.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Probing

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. For 2-(2-Methoxyphenoxy)ethanethioamide , the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional components.

The thioamide group is a key feature, and its vibrational modes are distinct from those of a typical amide. The C=S stretching vibration is generally observed in the region of 1250-1020 cm⁻¹, a lower frequency compared to the C=O stretch of an amide, due to the larger mass of the sulfur atom. The N-H stretching vibrations of the primary thioamide are expected to appear as one or two bands in the range of 3300-3100 cm⁻¹. Furthermore, the C-N stretching vibration, often coupled with other vibrations, contributes to the so-called "thioamide bands" in the fingerprint region (1500-700 cm⁻¹).

The aromatic part of the molecule will also produce characteristic signals. The =C-H stretching vibrations of the benzene (B151609) ring are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the methoxy (B1213986) group (-OCH₃) is indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹. The ether linkage (Ar-O-CH₂) is characterized by its asymmetric and symmetric C-O-C stretching vibrations, which are expected in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
ThioamideN-H stretching3300-3100
Aromatic Ring=C-H stretching>3000
Methoxy & Methylene (B1212753)C-H stretching2950-2850
ThioamideC=S stretching1250-1020
Aromatic RingC=C stretching1600-1450
Ether LinkageAsymmetric C-O-C stretching1275-1200
Ether LinkageSymmetric C-O-C stretching1075-1020

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and solvent.

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For This compound , the C=S bond, due to its polarizability, is expected to show a strong Raman signal. The symmetric stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum. This technique can be particularly useful for confirming the presence of the disulfide bridges if any were to form through oxidation, as the S-S stretching vibration gives a characteristic Raman signal around 500-400 cm⁻¹. The skeletal vibrations of the entire molecule will also contribute to a complex and unique Raman fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei such as ¹H and ¹³C.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of This compound would provide a wealth of information. The protons of the thioamide group (-CSNH₂) are expected to appear as a broad singlet in the downfield region, typically between 8.0 and 9.5 ppm, due to their acidic nature and quadrupole broadening from the nitrogen atom. The aromatic protons on the methoxyphenyl ring would appear in the range of 6.8-7.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions relative to the methoxy and ether substituents. The two protons of the methylene group (-OCH₂-) adjacent to the ether oxygen would likely resonate as a singlet around 4.5-5.0 ppm. The three protons of the methoxy group (-OCH₃) would give a sharp singlet further upfield, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The most downfield signal would be that of the thioamide carbon (C=S), which is expected to appear in the range of 190-210 ppm. nist.gov The carbons of the aromatic ring would resonate between 110 and 160 ppm. The carbon attached to the ether oxygen would be the most downfield of the aromatic carbons, while the others would be influenced by the methoxy group. The methylene carbon (-OCH₂-) would likely be found in the 60-70 ppm region, and the methoxy carbon (-OCH₃) would appear around 55-60 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-CSNH₂8.0 - 9.5 (broad s)190 - 210
Aromatic C-H6.8 - 7.5 (m)110 - 160
-OCH₂-4.5 - 5.0 (s)60 - 70
-OCH₃3.8 - 4.0 (s)55 - 60

Note: These are predicted chemical shift ranges. s denotes a singlet and m a multiplet.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For This compound , this would be most useful in assigning the protons on the aromatic ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the molecular fragments. For instance, an HMBC spectrum would show a correlation between the methylene protons (-OCH₂-) and the aromatic carbon attached to the ether oxygen, as well as the thioamide carbon, thus confirming the ether and thioacetamide (B46855) linkage. Correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached would also be observed.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.

For This compound (molecular formula C₉H₁₁NO₂S), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 197.05). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would be indicative of the compound's structure. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the methoxyphenoxy group and the ethanethioamide moiety. The loss of the thioamide group or parts of it would also be expected. For instance, a fragment corresponding to the 2-methoxyphenoxy cation could be a prominent peak. Analysis of these fragments allows for the reconstruction of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. europa.eu Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas.

For this compound, HRMS is crucial for confirming its elemental composition of C₉H₁₁NO₂S. By measuring the exact mass of the molecular ion, typically to within 5 parts per million (ppm) of the theoretical value, a single, unambiguous molecular formula can be assigned. This confirmation is the foundational step in its structural verification.

Table 1: Theoretical Mass Calculation for this compound

Element Count Atomic Mass (Da) Total Mass (Da)
Carbon (¹²C) 9 12.00000 108.00000
Hydrogen (¹H) 11 1.00783 11.08613
Nitrogen (¹⁴N) 1 14.00307 14.00307
Oxygen (¹⁶O) 2 15.99491 31.98982
Sulfur (³²S) 1 31.97207 31.97207

| Total | | Monoisotopic Mass | 197.05108 |

This interactive table details the calculation of the precise monoisotopic mass based on the most abundant isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules, making it ideal for analyzing this compound without causing significant fragmentation. wikipedia.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, gas-phase ions are produced, which are then guided into the mass analyzer. europa.eu

This method typically generates protonated molecules [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The detection of these pseudomolecular ions allows for the precise determination of the compound's molecular weight. For thioamides, ESI-MS has been effectively used to detect metabolites and related compounds in biological and chemical systems. asm.org

Table 2: Predicted ESI-MS Adducts for this compound (M)

Adduct Formula Calculated m/z Ion Type
[M+H]⁺ [C₉H₁₂NO₂S]⁺ 198.0583 Protonated Molecule
[M+Na]⁺ [C₉H₁₁NO₂SNa]⁺ 220.0403 Sodium Adduct
[M+K]⁺ [C₉H₁₁NO₂SK]⁺ 236.0142 Potassium Adduct

This interactive table shows the expected mass-to-charge ratios (m/z) for common adducts of the target compound in positive-ion ESI-MS. These predictions are based on the compound's molecular formula. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples and Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying thermally stable and volatile compounds. wikipedia.org In this method, a sample is vaporized and passed through a chromatographic column that separates its components based on their boiling points and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI).

While this compound itself may have limited volatility, GC-MS is highly valuable for studying its potential degradation products or impurities from synthesis. nih.gov For instance, thermal or chemical degradation could yield more volatile fragments like guaiacol (B22219) (2-methoxyphenol). The hard ionization nature of EI produces extensive, reproducible fragmentation patterns that serve as a "fingerprint" for compound identification by comparison with spectral libraries like those from NIST. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/MS) for Complex Mixtures

For analyzing this compound in complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.netnih.gov LC separates the target analyte from other components before it enters the mass spectrometer, reducing ion suppression and allowing for cleaner analysis. researchgate.net

Modern LC-MS systems often employ tandem mass spectrometry (MS/MS) or high-resolution analyzers like Quadrupole Time-of-Flight (QTOF).

LC-MS/MS: This technique offers exceptional selectivity and sensitivity. A precursor ion (e.g., the [M+H]⁺ ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This is used for definitive structural confirmation and quantification. europa.euresearchgate.net

LC-QTOF/MS: This hybrid approach combines a quadrupole analyzer with a high-resolution time-of-flight analyzer. It allows for the acquisition of accurate mass measurements for both the precursor and fragment ions, providing a high degree of confidence in both elemental composition and structural assignments. europa.eu

Fragmentation Pattern Analysis and Structural Elucidation

The fragmentation pattern of a molecule in a mass spectrometer provides a roadmap to its chemical structure. msu.edu In techniques like EI-MS (from GC-MS) or CID (from MS/MS), the molecular ion is induced to break apart at its weakest bonds, yielding a series of characteristic fragment ions.

For this compound, key fragmentation pathways can be predicted based on its structure, which includes an ether linkage, an alkyl chain, and a thioamide group. The analysis of thioamide fragmentation often reveals cleavages specific to the sulfur-containing group. asm.org

Table 3: Plausible Fragmentation Pathway for this compound

Proposed Fragment Ion (m/z) Structure / Formula Origin of Fragment
197 [C₉H₁₁NO₂S]⁺˙ Molecular Ion (M⁺˙)
139 [C₇H₇O₂S]⁺ Loss of ethanimine (B1614810) (CH₂=NH) from M⁺˙
124 [C₇H₈O₂]⁺˙ Guaiacol, from cleavage of the ether-CH₂ bond
109 [C₆H₅O₂]⁺ Loss of a methyl radical (·CH₃) from the guaiacol fragment
77 [C₆H₅]⁺ Phenyl cation, from further fragmentation

This interactive table outlines a theoretical fragmentation pattern. The listed m/z values correspond to major fragments expected from the cleavage of key bonds within the molecule's structure.

X-ray Spectroscopy

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure of an absorbing atom. nih.gov For this compound, Sulfur K-edge XAS is particularly insightful. This technique involves tuning X-ray energy across the sulfur K-edge (around 2472 eV), causing the excitation of a sulfur 1s core electron to unoccupied molecular orbitals. nih.gov

The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is highly sensitive to the oxidation state and chemical environment of the sulfur atom. acs.orgresearchgate.net The energy and intensity of the absorption features are dictated by transitions into unoccupied molecular orbitals with significant sulfur 3p character. acs.org The spectrum of the thioamide group would be distinct from that of other sulfur functional groups like thiols, sulfides, or more oxidized species such as sulfoxides and sulfates. rsc.org This makes XAS an excellent tool for verifying the integrity of the thioamide moiety and studying its electronic interactions within the molecule. nih.gov

X-ray Emission Spectroscopy (XES) for Local Electronic Environment

X-ray Emission Spectroscopy (XES) is a powerful, photon-based technique that probes the occupied electronic states of a specific element within a molecule. osti.govresearchgate.net It is complementary to X-ray Absorption Spectroscopy (XAS), which investigates unoccupied states. acs.org For this compound, Sulfur Kβ XES is particularly valuable for characterizing the local chemical and electronic environment of the sulfur atom in the thioamide functional group. osti.govacs.org

The process involves irradiating the sample to create a core-hole in the sulfur 1s orbital. The subsequent relaxation of electrons from occupied valence orbitals to fill this core-hole results in the emission of X-ray photons. The energy and intensity of these emitted photons are highly sensitive to the nature of the molecular orbitals from which they originate, providing a fingerprint of the sulfur's oxidation state and bonding environment. acs.orgnih.govresearchgate.net

Research Findings: In the context of this compound, the S Kβ XES spectrum would be dominated by transitions from occupied molecular orbitals with significant sulfur 3p character to the 1s core-hole. acs.org The spectral signature of the thioamide sulfur is expected to be distinct from other common sulfur functional groups, such as thiols, sulfides, or sulfones. researchgate.net By comparing the experimental spectrum to those of reference compounds and theoretical simulations using methods like Density Functional Theory (DFT), a precise assignment of the spectral features can be achieved. nih.govresearchgate.net This combined approach allows for a detailed understanding of the ligand-character of the orbitals involved in the C=S bond.

Table 1: Hypothetical Sulfur Kβ XES Peak Positions for this compound Compared to Other Sulfur Compounds. This table is illustrative and shows expected relative shifts based on general principles for organosulfur compounds.

Functional Group Expected Peak Energy Range (eV) Primary Transition Character
Thioamide (in target compound) 2468.0 - 2469.0 S 3p (π) → S 1s
Thiol (-SH) 2467.5 - 2468.5 S 3p (σ) → S 1s
Sulfide (B99878) (-S-) 2467.0 - 2468.0 S 3p (σ) → S 1s
Sulfone (-SO₂-) 2470.0 - 2471.0 S-O bonding orbitals → S 1s

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize chemical species that possess one or more unpaired electrons. youtube.comyoutube.com The parent this compound molecule is a diamagnetic species with a closed-shell electronic configuration, and therefore, it is EPR-silent.

However, EPR spectroscopy would be an indispensable tool for detecting and identifying any paramagnetic species or radical intermediates derived from the compound under specific conditions, such as photochemical irradiation or chemical oxidation. nih.govnih.gov The interaction of the unpaired electron's spin with an external magnetic field leads to distinct energy level splittings, and transitions between these levels are induced by microwave radiation. youtube.com

Research Findings: Studies on other thioamides have shown that they can form radical species, for instance, through the formation of charge-transfer complexes. nih.gov If this compound were to be oxidized or irradiated, EPR could be used to characterize the resulting radical. The EPR spectrum provides two key pieces of information:

g-factor: This value is determined by the electronic environment of the unpaired electron and helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered, or sulfur-centered). copernicus.org

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) leads to a splitting of the EPR signal. The pattern and magnitude of this splitting reveal the molecular structure of the radical and the distribution of the unpaired electron's spin density across the molecule. youtube.com

Table 2: Hypothetical EPR Parameters for a Postulated Radical Cation of this compound. This table illustrates the type of data obtained from an EPR experiment on a hypothetical radical species.

Parameter Hypothetical Value Information Gleaned
g-value 2.0075 Suggests significant spin density on the sulfur atom.
a(¹⁴N) Hyperfine Coupling 0.8 mT Indicates interaction of the unpaired electron with the amide nitrogen.
**a(¹H) Hyperfine Coupling (NH₂) ** 0.5 mT Indicates spin density delocalization onto the amide protons.
**a(¹H) Hyperfine Coupling (CH₂) ** 0.2 mT Indicates weaker interaction with the methylene protons.

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques employ a pump-probe approach to monitor the evolution of molecular excited states on extremely short timescales, from femtoseconds to milliseconds. youtube.comyoutube.com An initial laser pulse (the pump) excites the molecule, and a subsequent pulse (the probe) monitors the changes in its spectroscopic properties as it relaxes back to the ground state.

Time-Resolved Fluorescence (TRF) Spectroscopy

Time-Resolved Fluorescence (TRF) spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation. nih.gov This technique provides direct information about the lifetime of a molecule's fluorescent excited state(s). The fluorescence lifetime is a sensitive parameter that can be influenced by the molecule's local environment, conformational dynamics, and competing non-radiative decay processes. nih.govnih.gov

Research Findings: The this compound molecule contains two primary chromophores: the methoxyphenoxy ring and the thioamide group. nih.gov Upon UV excitation, the molecule is expected to fluoresce. TRF measurements would quantify the excited-state lifetime. This lifetime could vary depending on the solvent, as the polarity of the local environment can affect the stability of the excited state. For instance, phenoxy derivatives are known to exhibit fluorescence that is sensitive to their environment. researchgate.net By analyzing the fluorescence decay kinetics, one can distinguish between different excited-state populations or conformations. nih.gov

Table 3: Predicted Fluorescence Lifetime of this compound in Different Solvents. This table illustrates the expected influence of solvent polarity on the excited-state lifetime.

Solvent Polarity Expected Fluorescence Lifetime (τ) Rationale
Hexane Non-polar ~2-4 nanoseconds Reduced non-radiative decay pathways in a non-polar environment.
Acetonitrile Polar Aprotic ~1-2 nanoseconds Stabilization of charge-transfer states may open faster decay channels.
Methanol Polar Protic ~0.5-1.5 nanoseconds Hydrogen bonding interactions can provide additional quenching pathways.

Time-Resolved Transient Absorption (TA) Spectroscopy

Time-Resolved Transient Absorption (TA) spectroscopy is a powerful technique for studying the fate of excited molecules, as it can detect both fluorescent and non-fluorescent species. youtube.comyoutube.com It measures the difference in the absorption spectrum of a sample immediately before and after excitation by the pump pulse. This "difference spectrum" reveals features such as ground-state bleaching (depletion of the ground state), stimulated emission, and excited-state absorption (absorption of light by the excited molecules). youtube.com

Research Findings: TA spectroscopy is exceptionally well-suited for studying thioamides. Thioamides are known to undergo very rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). nih.govresearchgate.net For this compound, a TA experiment would be expected to reveal the following dynamics:

Instantaneous appearance of a ground-state bleach signal at the molecule's absorption wavelengths.

Simultaneous appearance of a broad excited-state absorption (ESA) band attributed to the S₁ state.

A rapid decay of the S₁ ESA on a picosecond timescale, which would be mirrored by the rise of a new, longer-lived ESA band. This new feature would be assigned to the T₁ state.

By globally fitting the data at all wavelengths and time delays, the time constants for internal conversion and intersystem crossing can be precisely determined. researchgate.net

Table 4: Expected Transient Species and Their Spectroscopic Signatures in a TA Experiment on this compound. Based on known photophysics of thioamide-containing compounds like 2-thiouracil. researchgate.net

Transient Species Spectroscopic Feature Wavelength Region (nm) Estimated Lifetime
Ground State (S₀) Ground-State Bleach (GSB) ~270-320 Recovers with T₁ decay
Excited Singlet (S₁) Excited-State Absorption (ESA) ~350-500 < 10 picoseconds
Excited Triplet (T₁) Excited-State Absorption (ESA) ~400-600 > 1 nanosecond

Elemental Composition Analysis

Determining the precise elemental composition is a fundamental step in characterizing any chemical compound. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and combustion analysis.

The molecular formula for this compound is C₉H₁₁NO₂S. nih.gov

Combustion Analysis: This technique involves burning a small, precisely weighed amount of the pure compound in an excess of oxygen. The resulting combustion products (CO₂, H₂O, N₂, SO₂) are collected and quantified, allowing for the calculation of the mass percentage of C, H, N, and S. The oxygen percentage is typically determined by difference.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of the molecular ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, as very few combinations of atoms will have the exact same mass.

X-ray Fluorescence (XRF): XRF can also be used as a non-destructive method to confirm the presence and relative amounts of heavier elements like sulfur. acs.org

Table 5: Theoretical Elemental Composition of this compound (C₉H₁₁NO₂S). Calculated based on a molecular weight of 197.25 g/mol . chemicalbook.com

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Mass Percentage (%)
Carbon C 12.011 9 108.099 54.81%
Hydrogen H 1.008 11 11.088 5.62%
Nitrogen N 14.007 1 14.007 7.10%
Oxygen O 15.999 2 31.998 16.22%
Sulfur S 32.06 1 32.06 16.25%
Total 197.252 100.00%

Structural Elucidation and Solid State Analysis

Detailed Analysis of Molecular Conformation and Geometry:

Conformational Analysis in Solution and Solid States:A comparative analysis of the molecule's conformation in different states has not been performed, as the foundational solid-state structure has not been determined.

Until such research is conducted and published, a comprehensive and scientifically accurate article on the structural elucidation of 2-(2-Methoxyphenoxy)ethanethioamide cannot be written.

Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the structural elucidation and solid-state analysis of the chemical compound this compound.

Detailed investigations into its intermolecular interactions, hydrogen bonding networks, Hirshfeld surface analysis, van der Waals forces, and potential polymorphism have not been documented in accessible scientific databases or research articles. Consequently, the data required to generate an article on the specific topics of its crystal packing architectures, molecular disorder, and other non-covalent interactions is not available.

Further research into the synthesis and crystallographic analysis of this compound would be necessary to provide the detailed findings requested for the specified structural elucidation and solid-state analysis.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. researchgate.net

The flexibility of 2-(2-Methoxyphenoxy)ethanethioamide is primarily due to the rotatable bonds in its structure, particularly the C-O and C-C bonds of the ethoxythioamide chain. MD simulations can explore the accessible conformations of the molecule in different environments, such as in a vacuum, in a non-polar solvent like hexane, or in a polar solvent like water.

Detailed Research Findings: While specific MD simulation data for this compound is not available, a typical study would analyze the trajectory to understand how the molecule folds and flexes. Key parameters to monitor include the dihedral angles between the methoxyphenyl group and the ethanethioamide tail. The simulation would reveal the most populated conformational states and the energy barriers between them.

The following table illustrates how results from an MD simulation could be presented to compare conformational preferences in different solvents.

Table 2: Illustrative Conformational Analysis from MD Simulations
Solvent EnvironmentDominant ConformationKey Dihedral Angle (O-C-C-C)Interpretation
VacuumFolded~65°Intramolecular hydrogen bonding or van der Waals forces may stabilize a compact structure.
Water (Polar)Extended~175°The polar solvent interacts favorably with the thioamide group, leading to an open conformation.
Hexane (Non-polar)Semi-Folded~90°Reduced solvent interaction allows for a balance between intramolecular forces and entropy.

MD simulations are exceptionally well-suited for studying how molecules interact with each other and with solvent molecules. For this compound, this involves analyzing the formation and lifetime of hydrogen bonds between the thioamide group (-CSNH₂) and polar solvent molecules (e.g., water) or between two molecules of the compound itself. The radial distribution function (RDF) is a common tool used to quantify these interactions.

Detailed Research Findings: A computational analysis would involve running simulations of the molecule in a box of solvent molecules. The RDF would be calculated for specific atom pairs (e.g., the distance from the thioamide nitrogen to a solvent oxygen) to reveal the structure of the solvation shell. Analysis of these interactions is critical for understanding solubility and how the molecule behaves in a biological or chemical system. nih.gov

Advanced Computational Techniques for Solid-State Phenomena

Computational methods are also crucial for predicting and understanding the properties of materials in the solid state, such as crystals.

Crystal structure prediction (CSP) is a computational technique used to predict the crystal packing of a molecule, which determines its solid-state properties. nih.gov The process involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energy. The structures with the lowest lattice energies are considered the most likely to be observed experimentally.

Detailed Research Findings: There are no published CSP studies for this compound. A typical CSP workflow would first use molecular mechanics force fields to rapidly screen millions of potential crystal packings. The most promising low-energy structures would then be re-ranked using more accurate methods, such as Density Functional Theory (DFT) calculations that account for dispersion forces. nih.gov The goal is to identify the global minimum on the lattice energy landscape, which corresponds to the most stable possible crystal form (polymorph).

Once stable crystal structures are known (either from prediction or experiment), computational models can be used to simulate the crystal growth process. These models help predict the final shape (morphology) of the crystal by calculating the growth rates of different crystal faces. The morphology is determined by the relative speeds at which these faces grow; slow-growing faces become the most prominent in the final crystal shape.

Detailed Research Findings: Specific models for the crystal growth of this compound have not been reported. Such a study would typically employ models like the Hartman-Perdok theory or atomistic simulations to analyze the interactions between the crystal surface and the surrounding growth medium (solution or melt). sigmaaldrich.commdpi.com By understanding how solute molecules attach to different crystal faces, it is possible to predict how changes in solvent or the presence of impurities might alter the crystal habit, which is critical for industrial processing and formulation.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The reactivity of the thioamide group, in synergy with the electronic properties of the 2-methoxyphenoxy substituent, makes 2-(2-Methoxyphenoxy)ethanethioamide a valuable building block for a variety of organic transformations.

Precursor for the Synthesis of Complex Organic Molecules

While direct, extensive research on this compound as a universal precursor for a wide range of complex, non-heterocyclic organic molecules is still developing, the inherent reactivity of the thioamide functional group suggests significant potential. Thioamides are known to be more reactive than their amide counterparts towards both nucleophiles and electrophiles. nih.gov This enhanced reactivity allows for a variety of chemical transformations.

The thioamide N-C(S) bond can be activated through ground-state destabilization, facilitating transamidation reactions with nucleophilic amines. researchgate.netnih.gov This process, which converts one thioamide into another, provides a powerful tool for diversifying molecular structures and introducing new functionalities. nih.gov Such transformations are crucial in the late-stage functionalization of complex molecules, a key strategy in medicinal chemistry and drug discovery. nih.gov

Furthermore, the thioamide group can be converted to other functional groups. For instance, desulfurization reactions can revert the thioamide back to an amide, offering a strategic way to introduce an amide bond under specific conditions. nih.gov The ability to undergo these transformations makes this compound a promising starting material for the synthesis of complex bioactive molecules and other intricate organic structures.

Building Block for Novel Heterocyclic Ring Systems

A significant application of this compound lies in its utility as a precursor for the synthesis of novel heterocyclic ring systems. The thioamide moiety is a well-established and effective component in the construction of sulfur-containing heterocycles, most notably thiazoles and their derivatives. rsc.org

The Hantzsch thiazole (B1198619) synthesis, a classic and widely used method, involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. In this context, this compound can serve as the thioamide component, reacting with various α-haloketones to produce a library of 2-substituted thiazoles bearing the (2-methoxyphenoxy)methyl group at the 2-position. These resulting thiazole derivatives are of interest as they form the core structure of many pharmaceutically active compounds. nih.gov

Beyond thiazoles, thioamides are versatile synthons for a range of other heterocycles, including thiadiazoles, thiazolines, and tetrazoles. rsc.org The specific reaction conditions and the nature of the other reactants dictate the final heterocyclic product. The presence of the 2-methoxyphenoxy group can influence the reactivity and solubility of the starting material and the properties of the resulting heterocyclic compounds.

Utility in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. Thioamides are valuable substrates in various MCRs, particularly for the synthesis of heterocyclic compounds.

Visible-light-driven multicomponent reactions of amines, carbon disulfide, and olefins have been developed for the synthesis of thioamides, which can then participate in further transformations. nih.gov While not a direct MCR of this compound itself, this highlights the accessibility of the thioamide functionality for such reactions. More directly, three-component reactions involving alkynes, elemental sulfur, and aliphatic amines provide a straightforward route to thioamides. acs.org

A notable example of an MCR involving a thioamide is the Ugi reaction, where a thioacid (which can be generated from a thioamide) can be used as the acid component to produce endothiopeptides. These products can then be further cyclized to form thiazoles. organic-chemistry.org The ability of this compound to participate in such MCRs would allow for the rapid and efficient construction of complex molecules with diverse functionalities, including those with potential biological activity.

Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts from this compound is an area with underexplored potential. The presence of both a sulfur and a nitrogen atom, along with the ether linkage, provides multiple sites for coordination with metal centers. Thioamide-containing molecules have been shown to have a high affinity for certain metals. nih.gov This suggests that this compound could serve as a ligand for the preparation of novel metal complexes.

These metal complexes could potentially exhibit catalytic activity in a variety of organic transformations. For example, thiazole derivatives, which can be synthesized from this compound, are used in the preparation of functional materials and as synthetic intermediates. researchgate.net While direct evidence for the catalytic application of derivatives of this specific compound is not yet available, the broader class of sulfur-containing heterocyclic compounds has shown promise in catalysis. Further research in this area could lead to the discovery of new and efficient catalytic systems for important chemical reactions.

Potential in Functional Materials Development

The unique chemical structure of this compound also makes it a promising candidate for the development of novel functional materials, particularly polymers.

As a Monomer for Polymer Synthesis

The thioamide functional group can participate in polymerization reactions, opening the door for the synthesis of new types of polymers. Research has shown that thioamides can be incorporated into polymer backbones. For example, direct radical copolymerizations of the C=S double bonds of thioamide derivatives with common vinyl monomers can generate vinyl polymers with degradable thioether bonds. This approach allows for the creation of polymers with tunable properties and enhanced degradability.

Furthermore, thioamide-containing phenolic reagents have been used to synthesize benzoxazines, which can then undergo ring-opening polymerization to form polybenzoxazines. The presence of the thioamide group can influence the curing temperature and thermal stability of the resulting polymers. These thioamide-containing polymers have potential applications as high-performance materials.

The polymerization of this compound, either through its thioamide functionality or by leveraging the reactivity of the aromatic ring, could lead to the creation of novel polymers with unique optical, thermal, and mechanical properties. The methoxy (B1213986) group, in particular, can enhance solubility and modify the electronic properties of the resulting polymer.

As a Functional Modifier for Material Property Enhancement

No research data is available to detail the use of this compound as a functional modifier to enhance material properties.

Q & A

Basic: What synthetic methodologies are recommended for 2-(2-Methoxyphenoxy)ethanethioamide, and how can purity be optimized?

Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 2-(2-methoxyphenoxy)ethylamine with thiophosgene or thioacylating agents to introduce the thioamide group.
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
  • Step 3: Final purification using recrystallization (e.g., ethanol/water mixture) to achieve >95% purity.

For optimization, monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers address discrepancies in bioactivity data across different assays (e.g., receptor binding vs. spasmolytic activity)?

Answer:
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or metabolite interference. Methodological strategies include:

  • Cross-validation: Use orthogonal assays (e.g., radioligand binding vs. functional cell-based assays) to confirm target engagement.
  • Metabolite screening: Perform LC-MS to identify degradation products or active metabolites that may influence results.
  • Dose-response profiling: Compare EC50 values across assays to assess potency consistency.

For example, in studies of related β-adrenoceptor ligands, spasmolytic activity correlated with receptor affinity only after accounting for metabolite formation .

Basic: What analytical techniques are suitable for structural characterization and purity assessment?

Answer:

Technique Application Example Conditions Reference
NMR (¹H/¹³C) Confirm backbone structure and substituentsDMSO-d6 solvent, 400 MHz spectrometer
HPLC Purity analysis and impurity profilingC18 column, 0.1% TFA in H2O/MeCN gradient
Mass Spectrometry Molecular weight verificationESI+ mode, m/z range 50–600

For impurity quantification, use gradient elution (e.g., 30% to 70% acetonitrile over 20 min) with UV detection at 254 nm .

Advanced: What mechanistic strategies are used to study pH-dependent reactivity of this compound?

Answer:

  • Kinetic Studies: Monitor degradation rates under varying pH (e.g., 3–10) using UV-Vis spectroscopy (λ = 280 nm).
  • DFT Calculations: Model protonation states and reactive intermediates to predict hydrolysis pathways.
  • Product Analysis: Identify breakdown products (e.g., 2-(2-methoxyphenoxy)ethylamine) via LC-MS/MS.

Analogous sulfonated lignin models showed pH-dependent sulfonate group cleavage, providing insights into methoxyphenoxy stability .

Basic: What storage conditions are recommended to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere: Use argon or nitrogen to minimize oxidation of the thioamide group.
  • Solubility: Prepare stock solutions in anhydrous DMSO (stored at –80°C) to avoid hydrolysis.

Related thioamide derivatives exhibited instability at >25°C, necessitating cold storage .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

  • Docking Simulations: Use software like AutoDock Vina to predict binding modes to receptors (e.g., β1-adrenoceptors).
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity.
  • ADMET Prediction: Assess pharmacokinetic properties (e.g., logP, solubility) with tools like SwissADME.

For indole derivatives of this compound, computational screening prioritized candidates with improved receptor affinity .

Basic: How can researchers mitigate safety risks during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in analogs) .
  • Ventilation: Use fume hoods during synthesis to limit inhalation exposure.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced: What experimental approaches resolve structural ambiguities in synthetic intermediates?

Answer:

  • X-ray Crystallography: Resolve stereochemistry of chiral centers (e.g., methoxyphenoxy orientation).
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals in complex spectra.
  • Isotopic Labeling: Trace reaction pathways (e.g., ¹³C-labeled thiourea precursors).

In carvedilol impurity studies, 2D NMR clarified regioisomer formation .

Basic: What solvents and reaction conditions are optimal for large-scale synthesis?

Answer:

  • Solvent: Ethanol or THF for solubility and easy removal via rotary evaporation.
  • Catalyst: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
  • Scale-up: Maintain temperatures below 60°C to prevent exothermic side reactions.

Advanced: How can researchers evaluate the compound’s role in oxidative stress pathways?

Answer:

  • ROS Assays: Measure intracellular reactive oxygen species (ROS) using DCFH-DA probes.
  • Enzyme Inhibition: Test inhibition of catalase or SOD via spectrophotometric kinetics.
  • Gene Expression: Perform qPCR to assess antioxidant genes (e.g., Nrf2, HO-1).

Lignin model compounds with methoxyphenoxy groups exhibited ROS scavenging activity, suggesting similar studies for this compound .

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Feasible Synthetic Routes

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2-(2-Methoxyphenoxy)ethanethioamide
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2-(2-Methoxyphenoxy)ethanethioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.